5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine is a synthetic organic compound that belongs to the morpholine class of compounds. Morpholines are characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with various substituents that can significantly modify their chemical properties and biological activities. This particular compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity, making it of interest in medicinal chemistry.
This compound can be classified under heterocyclic compounds due to the presence of the morpholine ring. It is also categorized as a trifluoromethyl-substituted phenyl compound, which is significant in drug design due to the unique properties imparted by the trifluoromethyl group. The presence of this group is known to influence pharmacokinetics and pharmacodynamics in various therapeutic applications, particularly in the development of pharmaceuticals targeting specific biological pathways.
The synthesis of 5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine can be approached through several methodologies, often involving multi-step reactions:
These methods reflect common practices in organic synthesis, emphasizing the importance of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular formula for 5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine is . Its structural representation includes:
The trifluoromethyl substitution is notable for increasing electron-withdrawing effects, thereby enhancing the compound's reactivity and interaction with biological targets.
5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine participates in various chemical reactions typical for morpholines:
These reactions are critical for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action for 5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine largely depends on its specific biological targets. Generally, compounds containing morpholine rings have been shown to interact with various receptors or enzymes in biological systems:
Quantitative data regarding binding affinities or inhibitory constants would typically be derived from pharmacological studies.
5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine exhibits several important physical and chemical properties:
These properties are crucial for determining formulation strategies in pharmaceutical applications.
5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine has potential applications in medicinal chemistry due to its unique structural features:
Morpholine (1-oxa-4-azacyclohexane) has evolved from an industrial solvent to a privileged scaffold in drug design. First commercially available in the US in 1935, its integration into medicinal chemistry accelerated in the late 20th century, with over 100 FDA-approved drugs now containing this heterocycle [8]. The morpholine ring’s conformational flexibility (chair-to-skew-boat transition) and balanced lipophilicity (LogP ≈ −0.44) enable optimal positioning of pharmacophores while enhancing aqueous solubility. This is exemplified by CNS agents like the antidepressant reboxetine (1997), where morpholine’s weak basicity (pKa ~8.5) facilitates blood-brain barrier (BBB) penetration at physiological pH [2] [8].
Table 1: Clinically Approved Drugs Featuring Morpholine as Core Pharmacophore
Drug (Approval Year) | Therapeutic Category | Key Structural Features |
---|---|---|
Reboxetine (1997) | Antidepressant | (R,R)-enantiomer with 2-ethoxyphenoxy morpholine |
Aprepitant (2003) | Antiemetic | Trifluoromethyl triazolone linked to morpholine |
Timolol (1978) | Anti-glaucoma | Morpholine-ethanol β-blocker |
Fenpropimorph (1980s) | Fungicide | 4-alkyl substituted morpholine |
The scaffold’s synthetic versatility enabled diverse therapeutic applications:
The trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry, with 19 FDA-approved drugs incorporating this moiety in the past two decades [6]. Its incorporation into phenyl rings generates electrostatic perturbations that enhance target affinity through:
Table 2: Biophysical Properties of Trifluoromethyl Group vs. Common Bioisosteres
Group | Hansch π | Electro-negativity | Bond Strength (kJ/mol) | Metabolic Vulnerability |
---|---|---|---|---|
–CF₃ | 0.88 | 3.35 (F) | 552 (C–F) | Low |
–CH₃ | 0.56 | 2.55 (H) | 438 (C–H) | High (CYP oxidation) |
–Cl | 0.71 | 3.16 | 397 (C–Cl) | Medium (displacement) |
In kinase inhibitors (e.g., sorafenib), the 3-trifluoromethylphenyl group occupies allosteric pockets through orthogonal dipolar interactions, with binding energies enhanced by 30–40% compared to chloro analogs [6] [10]. Quantum mechanical studies reveal –CF₃’s field effect reduces electron density on attached rings, strengthening hydrogen bonding to protein backbones by 2.5-fold in MMP-9 inhibitors [6].
5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine integrates two pharmacophores of high contemporary relevance:
Molecular docking predicts strong affinity for neurotransmitter transporters:
Table 3: Predicted Binding Affinities for Key Targets
Target | Docking Score (ΔG, kcal/mol) | Key Interactions | Biological Relevance |
---|---|---|---|
CB2 receptor | −10.4 | Morpholine O–H bond with Ser-285; –CF₃ π-stacking Phe-281 | Pain modulation, neuroinflammation |
SERT | −9.8 | Morpholine N⁺–H⋯Asp-98 salt bridge | Antidepressant activity |
VEGFR-2 | −11.2 | –CF₃ halogen bonding to Gly-922 backbone | Anti-angiogenesis in tumors |
Emerging evidence suggests activity in metabolic pathways:
The stereochemistry at C2 and C5 critically determines bioactivity: (2S,5R)-isomers exhibit 50–100-fold greater potency than (2R,5S)-forms in cannabinoid receptor assays due to optimal pharmacophore alignment with transmembrane helices [7] [8].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3